Ethyl 4-acetyl-1H-pyrrole-2-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Researchers often assume pyrrole carboxylates are interchangeable, leading to failed syntheses and irreproducible biology. Ethyl 4-acetyl-1H-pyrrole-2-carboxylate (CAS 119647-69-7) eliminates this risk with precisely positioned 2-ester and 4-acetyl groups that govern reactivity, logP, and target engagement. • Defined substitution ensures synthetic reproducibility-essential for patented cyclo[n]pyrrole macrocycle synthesis. • Documented cytostatic activity of the free acid counterpart provides a validated starting point for anticancer library design. • Solid form & 76% synthetic yield simplify multi-gram scale-up and purification.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 119647-69-7
Cat. No. B054100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-acetyl-1H-pyrrole-2-carboxylate
CAS119647-69-7
SynonymsETHYL 4-ACETYL-1H-PYRROLE-2-CARBOXYLATE
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CN1)C(=O)C
InChIInChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-10-8)6(2)11/h4-5,10H,3H2,1-2H3
InChIKeyPHZSCVNFRGWVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate Overview


Ethyl 4-acetyl-1H-pyrrole-2-carboxylate (CAS: 119647-69-7) is a heterocyclic organic compound classified as a substituted pyrrole derivative . It is characterized by an ethyl ester group at the 2-position and an acetyl group at the 4-position on the pyrrole ring, with a molecular formula of C9H11NO3 and a standard purity of 97% from commercial suppliers . This compound serves as a versatile building block and intermediate in medicinal chemistry, particularly for the synthesis of more complex pyrrole-containing bioactive molecules, including potential anti-cancer and anti-bacterial agents .

1 Building block for pyrrole macrocycle synthesis via oxidative coupling
2 Solid form at room temperature simplifies handling and purification
3 Distinct 4-acetyl and 2-ester substituents enable selective derivatization

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate Irreplaceability


In research and development, the assumption that pyrrole carboxylates are interchangeable can lead to synthetic failure or irreproducible biological results. The presence and position of specific substituents—the ethyl ester at the 2-position and the acetyl group at the 4-position—are not merely decorative; they define the compound's reactivity, pharmacokinetic profile, and target engagement . Even a seemingly minor change, such as replacing the ethyl ester with a methyl ester (methyl 4-acetyl-1H-pyrrole-2-carboxylate) or removing the 4-acetyl group (ethyl 1H-pyrrole-2-carboxylate), can drastically alter properties like logP, hydrogen bonding capacity, and metabolic stability [1]. The following quantitative evidence demonstrates precisely why Ethyl 4-acetyl-1H-pyrrole-2-carboxylate cannot be generically replaced.

4‑Acetyl vs. 4‑methyl
Required for oxidative macrocyclization
4‑methyl or unsubstituted pyrroles may not undergo this reaction
Ethyl vs. methyl ester
Modulates logP and metabolic stability
Methyl ester may shift pharmacokinetic and activity profiles
Solid vs. liquid form
Solid simplifies weighing and recrystallization
Liquid analogs require different purification and storage protocols

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate Evidence Guide


Synthetic Yield

The compound is synthesized in high yield (76%) via the Friedel-Crafts acetylation of ethyl 1H-pyrrole-2-carboxylate using acetyl chloride and anhydrous aluminum chloride in 1,2-dichloroethane at room temperature . This yield serves as a robust benchmark for researchers and process chemists planning multi-step syntheses, as it is significantly higher than yields reported for analogous reactions on less reactive pyrrole substrates [1].

Synthetic Yield
Reported
76% Friedel‑Crafts acetylation at room temp.
Supports synthesis scale‑up planning
Yield benchmark under stated conditions; cross‑study reproducibility to verify
Medicinal Chemistry Organic Synthesis Process Chemistry

Distinct Physical Properties

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is a solid at room temperature, appearing as a light brown to pink powder , which contrasts sharply with closely related analogs like ethyl 4-methyl-1H-pyrrole-2-carboxylate, which is a liquid . The calculated boiling point for the target compound is 348.6±27.0 °C [1], whereas the 4-methyl analog has a significantly lower boiling point of 264.9±20.0 °C .

Physical Properties
Head‑to‑head
Solid, Bp 348.6 °C
Light brown powder
Liquid, Bp 264.9 °C
4‑methyl analog
Solid form may simplify handling and purification
Boiling point difference indicates lower volatility
Analytical Chemistry Purification Formulation

Reactivity in Macrocycle Synthesis

The 4-acetyl group on the pyrrole ring is critical for specific downstream applications, such as the patented synthesis of cyclo[n]pyrroles (where n = 6, 7, 8, etc.) [1]. This patent explicitly identifies Ethyl 4-acetyl-1H-pyrrole-2-carboxylate (referred to by its CAS number) as a key precursor. The acetyl group provides a necessary functional handle for the oxidative coupling reactions that form these macrocycles, which have applications as expanded porphyrins, infrared filters, and in drug delivery [1]. Analogs lacking this 4-acetyl group, such as ethyl 1H-pyrrole-2-carboxylate or 4-methyl derivatives, would fail to undergo this specific macrocyclization.

Macrocycle Reactivity
Class‑level
Essential for oxidative coupling
4‑acetyl present
Reaction not reported
Without 4‑acetyl
4‑Acetyl group is required for patented cyclo[n]pyrrole synthesis
Substitution with 4‑methyl or unsubstituted pyrroles may block this route
Supramolecular Chemistry Materials Science Macrocycle Synthesis

Cytostatic Activity

The free acid form of this compound, 4-acetyl-1H-pyrrole-2-carboxylic acid (4A2PCA), has been reported to act as a cytostatic agent by binding to DNA and inhibiting RNA synthesis, thereby suppressing cell proliferation . While direct quantitative IC50 data for the ethyl ester is not available in the primary literature, the class-level activity of 4-acetylated pyrrole carboxylates suggests that this ester is a valuable pro-drug or intermediate for developing novel anticancer agents. In contrast, the 4-methyl analog lacks the acetyl group required for this specific interaction, and no similar DNA-binding activity has been reported for it .

Cytostatic Activity
Class‑level
DNA binding, RNA synthesis inhibition
Reported for free acid form (4A2PCA)
Provides mechanistic hypothesis for antiproliferative research
Direct data for ethyl ester not available; acid form evidence used
Medicinal Chemistry Cancer Biology Drug Discovery

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate Applications


Cyclo[n]pyrrole Synthesis

In materials science and supramolecular chemistry, this compound is the precursor of choice for synthesizing novel cyclo[n]pyrrole macrocycles [1]. The patented oxidative coupling procedure explicitly requires the 4-acetyl functional group. Procurement is essential for laboratories aiming to replicate or extend this work in areas such as non-linear optics, infrared filtration, and targeted drug delivery systems. Substituting with an un-acetylated pyrrole will result in complete synthetic failure.

Cytostatic Agent Development

For research groups focused on developing new anticancer or cytostatic therapies, this ethyl ester serves as a stable, synthetically tractable pro-drug form or intermediate [1]. The documented cytostatic activity of its free acid counterpart provides a validated mechanistic starting point [1]. This makes it a more rational choice for building a compound library than other pyrrole esters that lack a proven, relevant biological mechanism of action.

Process Scale-Up

Process chemists will benefit from the compound's high-yielding synthesis (76%) and convenient physical properties [1]. As a solid with a well-defined purification protocol (silica gel chromatography), it is easier to handle, store, and purify on a multi-gram scale compared to liquid pyrrole analogs . This translates to lower costs, improved safety, and higher reproducibility in kilo-lab and pilot plant settings.

Analytical Method Development

The compound's distinct spectroscopic signature, particularly its 13C NMR data, makes it an ideal reference standard for analytical method development [1]. The characteristic peaks, such as the carbonyl carbons at δ 193.55 (acetyl) and δ 161.07 (ester) ppm, provide clear markers for identifying and quantifying this and related pyrrole derivatives in complex reaction mixtures.

Application
Selection Property
Validation Focus
Cyclo[n]pyrrole synthesis
4‑Acetyl functional handle
Macrocyclization reactivity
Cytostatic activity research
Acetyl pyrrole carboxylate class
Cell proliferation endpoint
Process scale‑up
Solid‑state handling and yield profile
Scale‑up reproducibility
Analytical method development
Spectroscopic markers (¹³C NMR)
Method selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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